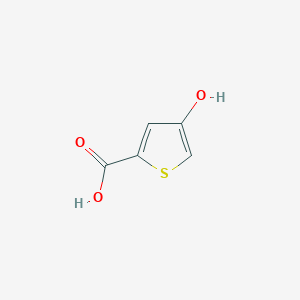

4-Hydroxythiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-hydroxythiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3S/c6-3-1-4(5(7)8)9-2-3/h1-2,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFIUBSLJPHJUCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40534132 | |

| Record name | 4-Hydroxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40748-90-1 | |

| Record name | 4-Hydroxythiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40534132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxythiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-Hydroxythiophene-2-carboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxythiophene-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its unique substitution pattern offers opportunities for the development of novel therapeutic agents and functional materials. However, the regioselective synthesis of this specific isomer presents a notable challenge, as common thiophene synthesis methodologies often favor the formation of the 3-hydroxy isomer. This in-depth technical guide provides a comprehensive overview of the viable synthetic pathways to this compound, with a focus on strategies that ensure the desired regiochemical outcome. The discussion delves into the underlying reaction mechanisms, provides detailed experimental protocols, and offers insights into the critical parameters that govern the success of the synthesis.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications in pharmaceuticals, agrochemicals, and organic electronics.[1] The introduction of hydroxyl and carboxylic acid functionalities onto the thiophene ring significantly enhances its utility as a versatile synthetic intermediate.[2] Specifically, this compound has garnered interest due to its potential as a scaffold for the design of biologically active molecules. The precise arrangement of the hydroxyl and carboxylic acid groups allows for diverse derivatization, enabling the exploration of structure-activity relationships in drug discovery programs.

The primary challenge in the synthesis of this compound lies in controlling the regioselectivity of the cyclization or substitution reactions. Well-established methods for synthesizing hydroxythiophene carboxylates, such as the Fiesselmann thiophene synthesis, typically yield the 3-hydroxy-2-carboxylate isomer.[2] Therefore, alternative strategies are required to achieve the desired 4-hydroxy substitution pattern. This guide will explore two primary approaches: a cyclocondensation strategy to construct the thiophene ring with the desired functionalities in place, and a post-cyclization functionalization approach.

Synthesis Pathway 1: Cyclocondensation Approach to Methyl 4-Hydroxythiophene-2-carboxylate

A plausible and effective strategy for the regioselective synthesis of this compound involves the initial construction of a suitable ester precursor, methyl 4-hydroxythiophene-2-carboxylate, followed by hydrolysis. This approach hinges on a cyclocondensation reaction that directs the formation of the 4-hydroxy isomer. One such strategy, adapted from methodologies for similar substituted thiophenes, involves the reaction of a β-ketoester equivalent with a sulfur-containing nucleophile.

A key insight comes from the synthesis of related compounds where a condensation reaction between a 3-alkoxy-α,β-unsaturated ester and a thioglycolate derivative leads to a hydroxythiophene carboxylate.[3] By carefully selecting the starting materials, we can favor the formation of the 4-hydroxy isomer.

Rationale for Experimental Choices

The choice of methyl 3,3-dimethoxyacrylate as a starting material is strategic. The two methoxy groups serve as a protected form of a ketone at the 3-position. The reaction is initiated by a base, such as sodium methoxide, which deprotonates the α-carbon of methyl thioglycolate, creating a potent nucleophile. This nucleophile then undergoes a Michael addition to the β-carbon of the acrylate. The subsequent intramolecular Dieckmann-type condensation and elimination of methanol and methoxide lead to the formation of the aromatic thiophene ring. The initial placement of the alkoxy groups on the acrylate directs the formation of the 4-methoxythiophene-2-carboxylate.

Demethylation of the resulting methyl 4-methoxythiophene-2-carboxylate is a critical step. While various demethylating agents exist, boron tribromide (BBr₃) is a common and effective choice for cleaving aryl methyl ethers.[4] An alternative, milder condition involves the use of sodium ethanethiolate (EtSNa), generated in situ from ethanethiol (EtSH) and sodium hydride (NaH), in a solvent like DMF.[4]

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This can be achieved under either basic or acidic conditions.[1] Basic hydrolysis, using a base like sodium hydroxide in a mixture of water and an organic solvent, is often preferred for its high efficiency.

Experimental Protocol: Synthesis of Methyl 4-Hydroxythiophene-2-carboxylate

Step 1: Synthesis of Methyl 4-methoxythiophene-2-carboxylate

-

To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol under a nitrogen atmosphere, add methyl thioglycolate (1.0 equivalent) dropwise at 0 °C.

-

Stir the mixture for 30 minutes at 0 °C.

-

Add a solution of methyl 3,3-dimethoxyacrylate (1.0 equivalent) in anhydrous methanol dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford methyl 4-methoxythiophene-2-carboxylate.

Step 2: Demethylation to Methyl 4-hydroxythiophene-2-carboxylate

-

Method A: Using Boron Tribromide

-

Dissolve methyl 4-methoxythiophene-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane under a nitrogen atmosphere and cool to -78 °C.

-

Add a solution of boron tribromide (1.2 equivalents) in dichloromethane dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield methyl 4-hydroxythiophene-2-carboxylate.

-

-

Method B: Using Ethanethiol and Sodium Hydride

-

To a suspension of sodium hydride (1.5 equivalents) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere at 0 °C, add ethanethiol (1.5 equivalents) dropwise.

-

Stir the mixture for 30 minutes at room temperature.

-

Add a solution of methyl 4-methoxythiophene-2-carboxylate (1.0 equivalent) in DMF.

-

Heat the reaction mixture to 90 °C for 2-4 hours.

-

Cool the mixture, pour it into ice-water, and acidify with dilute hydrochloric acid.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate.

-

Purify by column chromatography.

-

Synthesis Pathway 2: Hydrolysis of Methyl 4-Hydroxythiophene-2-carboxylate

The final step in the synthesis of this compound is the hydrolysis of the corresponding methyl ester. This transformation is a standard procedure in organic synthesis and can be accomplished under either acidic or basic conditions.

Rationale for Experimental Choices

Base-catalyzed hydrolysis, or saponification, is often preferred due to its irreversible nature under typical reaction conditions, which drives the reaction to completion. The use of a co-solvent like methanol or tetrahydrofuran is common to ensure the solubility of the ester in the aqueous base. Acid-catalyzed hydrolysis is a reversible process and may require the removal of the alcohol byproduct to drive the equilibrium towards the carboxylic acid.

Experimental Protocol: Hydrolysis of Methyl 4-Hydroxythiophene-2-carboxylate

Method: Base-Catalyzed Hydrolysis

-

Dissolve methyl 4-hydroxythiophene-2-carboxylate (1.0 equivalent) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (2.0-3.0 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization and Data Presentation

The structural confirmation of the synthesized this compound and its intermediates is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.

Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| This compound | ~12-13 (br s, 1H, COOH), ~10-11 (br s, 1H, OH), signals for thiophene protons | ~165-170 (C=O), signals for thiophene carbons | 3300-2500 (broad, O-H), 1700-1680 (C=O) | [M+H]⁺ or [M-H]⁻ corresponding to C₅H₄O₃S |

| Methyl 4-hydroxythiophene-2-carboxylate | ~10-11 (br s, 1H, OH), ~3.8 (s, 3H, OCH₃), signals for thiophene protons | ~160-165 (C=O), ~52 (OCH₃), signals for thiophene carbons | 3400-3200 (O-H), ~1710 (C=O) | [M+H]⁺ or [M-H]⁻ corresponding to C₆H₆O₃S |

Note: The exact chemical shifts and peak shapes can vary depending on the solvent and concentration.[5]

Conclusion

The synthesis of this compound, while challenging due to regiochemical considerations, is achievable through well-designed synthetic strategies. The pathway involving the cyclocondensation to form a 4-methoxythiophene-2-carboxylate intermediate, followed by demethylation and hydrolysis, offers a reliable and controllable route to the desired product. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable heterocyclic compound. The versatility of this compound as a building block ensures its continued importance in the pursuit of novel molecules with significant biological and material properties.

References

- 1. EP0109381B1 - Thiophene-2-carboxylic-acid derivatives and process for their preparation - Google Patents [patents.google.com]

- 2. This compound | 40748-90-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Hydroxythiophene-2-carboxylic acid: A Key Heterocyclic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxythiophene-2-carboxylic acid, identified by the CAS number 40748-90-1 , is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its unique structure, featuring a thiophene ring substituted with both a hydroxyl and a carboxylic acid group, makes it a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[1] The thiophene nucleus is a well-regarded pharmacophore, often considered a bioisostere of the benzene ring, which can offer improved metabolic profiles and efficacy in drug candidates.[1] The presence of the hydroxyl and carboxylic acid moieties provides two reactive centers for derivatization, allowing for the creation of diverse molecular libraries for biological screening.[1] This guide provides a comprehensive overview of the properties, synthesis, reactivity, and applications of this compound, with a focus on its role in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 40748-90-1 | [1] |

| Molecular Formula | C₅H₄O₃S | [2] |

| Molecular Weight | 144.15 g/mol | [1] |

| Melting Point | 185 °C (decomposes) | |

| Boiling Point | 381.0 ± 27.0 °C (Predicted) | |

| Density | 1.603 ± 0.06 g/cm³ (Predicted) | |

| InChI Key | FFIUBSLJPHJUCZ-UHFFFAOYSA-N | [1] |

Spectroscopic Characterization

While specific experimental spectra for this compound are not extensively published, its spectroscopic characteristics can be reliably predicted based on the well-established principles of NMR, IR, and mass spectrometry for thiophene and carboxylic acid derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the thiophene ring protons and the acidic protons. The carboxylic acid proton is anticipated to appear as a broad singlet in the downfield region, typically between 10-13 ppm.[1] The two protons on the thiophene ring will likely appear as doublets, with their chemical shifts influenced by the electronic effects of the hydroxyl and carboxylic acid groups.[1]

-

¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[1][3] The four carbons of the thiophene ring will appear in the aromatic region, with their specific shifts determined by the positions of the substituents.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups. Key expected absorptions include:

-

A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[4][5]

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected between 1680-1710 cm⁻¹.[4][5]

-

C-O stretching and O-H bending vibrations associated with the carboxylic acid and hydroxyl groups.[5]

-

Characteristic C-H and C-S stretching and bending vibrations of the thiophene ring.[6]

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak at m/z 144. The fragmentation pattern would likely involve the loss of the hydroxyl group (M-17) and the carboxylic acid group (M-45), which are characteristic fragmentations for carboxylic acids.[7] The presence of sulfur can also be identified by the isotopic pattern of the molecular ion peak (M+2 peak).[8]

Synthesis and Reactivity

The synthesis of this compound with high regioselectivity can be challenging. While the Fiesselmann thiophene synthesis is a common method for producing hydroxythiophene carboxylic acids, it typically yields the 3-hydroxy isomer.[1] Therefore, alternative synthetic strategies are required to obtain the desired 4-hydroxy isomer. These may involve multi-step sequences starting from appropriately substituted thiophene precursors.

The reactivity of this compound is dictated by its two functional groups, making it a versatile building block in organic synthesis.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can undergo a variety of transformations, including:

-

Esterification: Reaction with alcohols in the presence of an acid catalyst yields the corresponding esters.[1]

-

Amide Formation: Coupling with amines, often facilitated by activating agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), produces amides.[1]

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 4-hydroxy-2-(hydroxymethyl)thiophene, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

The following diagram illustrates the key reactions of the carboxylic acid group:

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can also be derivatized through reactions such as:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Acylation with acid chlorides or anhydrides to produce esters.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable starting point for the synthesis of a wide range of biologically active molecules. Thiophene derivatives are known to exhibit diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Thiophene Carboxamides as Kinase Inhibitors

A significant area of research involves the synthesis of thiophene carboxamide derivatives as potential kinase inhibitors for cancer therapy. By coupling the carboxylic acid group of this compound with various amines, researchers can generate libraries of compounds to screen against different kinases. The thiophene ring acts as a scaffold to position key pharmacophoric groups within the ATP-binding site of kinases, while the substituents on the amine and the hydroxyl group can be modified to optimize potency and selectivity.

The general workflow for the synthesis and screening of thiophene carboxamide-based kinase inhibitors is depicted below:

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is associated with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Therefore, it is essential to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[2] In case of contact with skin or eyes, rinse immediately with plenty of water.[2] If swallowed, seek medical attention.[2]

Availability

This compound is available from several chemical suppliers for research purposes. Some of the known suppliers include:

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. The thiophene core is a privileged scaffold in many biologically active molecules, and the derivatization of this compound, particularly into carboxamides, has shown promise in the development of novel kinase inhibitors and other therapeutic agents. As research in this area continues, this compound is poised to play an increasingly important role in the discovery of new medicines.

References

Sources

- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]

- 2. 4-Hydroxy-2-thiophenecarboxylic acid | 40748-90-1 [amp.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. whitman.edu [whitman.edu]

- 9. 4-Hydroxybenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 10. This compound - CAS:40748-90-1 - Sunway Pharm Ltd [3wpharm.com]

A Guide to the Crystal Structure Analysis of 4-Hydroxythiophene-2-carboxylic Acid: A Predictive and Methodological Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science, serving as a versatile synthetic intermediate for novel therapeutic agents and functional organic materials.[1] Its dual functionality, featuring both a hydroxyl and a carboxylic acid group on a thiophene scaffold, allows for diverse chemical modifications to tailor its physicochemical and biological properties.[1] A definitive understanding of its three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for elucidating structure-property relationships and guiding rational drug design. While a definitive crystal structure for this compound has not been reported in the public domain, this guide provides a comprehensive framework for its crystal structure analysis.[1] We will detail the methodologies for crystal growth, X-ray diffraction data collection, and structure elucidation. Furthermore, based on the known crystal structures of analogous thiophene derivatives, we will present a predictive analysis of its key structural features, including intramolecular and intermolecular interactions.

Introduction: The Significance of this compound

Thiophene-containing molecules are integral to numerous pharmaceuticals and functional materials. The thiophene ring is often considered a bioisostere of the benzene ring, offering similar structural properties while potentially improving metabolic stability and biological activity. The addition of hydroxyl and carboxylic acid functional groups to the thiophene core in this compound (Molecular Formula: C₅H₄O₃S, Molecular Weight: 144.15 g/mol ) significantly enhances its utility as a building block in drug discovery.[1] These functional groups can participate in a variety of chemical transformations, including esterification, amidation, and etherification, enabling the synthesis of a diverse library of derivatives for biological screening.[1]

A precise understanding of the three-dimensional structure of this compound is crucial for:

-

Rational Drug Design: Knowledge of the molecule's conformation and potential intermolecular interactions can inform the design of more potent and selective inhibitors for biological targets.

-

Materials Science: The crystal packing and intermolecular forces dictate the bulk properties of the material, which is critical for the development of organic electronics and other functional materials.

-

Polymorphism Screening: Identifying different crystalline forms (polymorphs) is essential in pharmaceutical development, as they can have different solubilities, stabilities, and bioavailabilities.

Experimental Workflow for Crystal Structure Determination

The determination of a small molecule's crystal structure via single-crystal X-ray diffraction is a well-established yet meticulous process. The general workflow is outlined below.

Figure 1: A generalized workflow for determining the crystal structure of a small organic molecule using single-crystal X-ray crystallography.

Synthesis and Purification

The initial and most critical step is the synthesis of high-purity this compound. While various synthetic routes exist for thiophene derivatives, direct synthesis of the 4-hydroxy isomer can be challenging due to regioselectivity. The Fiesselmann thiophene synthesis, for instance, typically yields the 3-hydroxy isomer.[1] Therefore, a regioselective synthesis or an efficient purification method to isolate the desired isomer is paramount. Purity is crucial as impurities can inhibit crystallization or lead to disordered crystal structures.

Crystal Growth: The Art of Obtaining a Single Crystal

Growing a high-quality single crystal suitable for X-ray diffraction is often the most challenging aspect of the process. Several techniques can be employed, and the optimal method is typically determined empirically.

Common Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and can influence the resulting crystal form.

-

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

-

Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

For this compound, solvents such as methanol, ethanol, or acetone, or mixtures thereof with water, could be explored for crystallization experiments.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in an X-ray diffractometer. The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.

Structure Solution and Refinement

The collected diffraction data, consisting of the intensities and positions of thousands of reflections, are processed to generate a set of structure factors. These structure factors are then used to solve the crystal structure, typically using direct methods or Patterson methods, which provide an initial electron density map and a preliminary atomic model.

This initial model is then refined through a least-squares process, where the atomic positions, and thermal parameters are adjusted to achieve the best possible agreement between the calculated and observed structure factors. The quality of the final refined structure is assessed using various metrics, such as the R-factor.

Predictive Analysis of the Crystal Structure of this compound

In the absence of experimental data, we can predict the likely structural features of this compound by examining the crystal structures of closely related compounds, such as thiophene-2-carboxylic acid and other substituted thiophenes.

Molecular Geometry

The thiophene ring is expected to be essentially planar. The bond lengths and angles within the thiophene ring are anticipated to be consistent with those observed in other thiophene derivatives. The C-S bond lengths are typically in the range of 1.71-1.74 Å, and the C-S-C bond angle is around 92°. The carboxylic acid group and the hydroxyl group will be attached to the thiophene ring, and their planarity with respect to the ring will be a key structural feature.

Intermolecular Interactions and Crystal Packing

The presence of both a carboxylic acid and a hydroxyl group provides strong hydrogen bond donors and acceptors, which will dominate the crystal packing. We can anticipate the formation of robust hydrogen-bonding networks.

Potential Hydrogen Bonding Motifs:

-

Carboxylic Acid Dimer: A common and very stable motif where two carboxylic acid groups form a cyclic dimer through O-H···O hydrogen bonds.

-

Hydroxyl-Carboxylic Acid Interactions: The hydroxyl group can act as a hydrogen bond donor to the carbonyl oxygen of the carboxylic acid or as an acceptor from the carboxylic acid's hydroxyl group.

-

Hydroxyl-Hydroxyl Chains: The hydroxyl groups could form chains or other motifs through O-H···O hydrogen bonds.

The interplay of these hydrogen bonding interactions will determine the overall three-dimensional packing of the molecules in the crystal lattice.

Figure 2: A diagram illustrating potential intermolecular hydrogen bonding interactions between two molecules of this compound.

Predicted Crystallographic Parameters

Based on the structures of similar small organic molecules, it is likely that this compound would crystallize in a common space group for centrosymmetric structures, such as P2₁/c (monoclinic) or P-1 (triclinic), especially if the carboxylic acid dimer motif is present. The unit cell dimensions would be dependent on the specific packing arrangement.

Table 1: Predicted vs. Known Crystallographic Data for Thiophene Carboxylic Acids

| Parameter | Predicted for this compound | Thiophene-2-carboxylic acid (Tetramer) |

| Crystal System | Monoclinic or Triclinic | Monoclinic |

| Space Group | P2₁/c or P-1 | P2₁/c |

| Key Intermolecular Interactions | Carboxylic acid dimers, Hydroxyl-Carboxylic acid H-bonds | Hydrogen-bonded tetramers |

Note: The data for Thiophene-2-carboxylic acid is based on its known crystal structure. The predictions for this compound are hypothetical.[1]

Spectroscopic and Thermal Analysis: Complementary Techniques

While single-crystal X-ray diffraction provides the definitive solid-state structure, other analytical techniques are essential for a comprehensive characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the molecular structure in solution.[1] The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the hydroxyl and carboxylic acid functional groups. The O-H stretch of the carboxylic acid typically appears as a very broad band, while the C=O stretch gives a strong absorption.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These techniques provide information about the thermal properties of the material, such as its melting point and decomposition temperature. This is particularly important for assessing the stability of different polymorphs.

Conclusion and Future Directions

A definitive crystal structure analysis of this compound is a critical step towards fully harnessing its potential in drug discovery and materials science. This guide has outlined the necessary experimental workflow and provided a predictive analysis of its likely structural features based on established crystallographic principles and data from related compounds.

The elucidation of the experimental crystal structure would provide invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge would enable a more profound understanding of its structure-activity relationships and guide the design of new derivatives with enhanced properties. Future work should focus on the successful crystallization and subsequent single-crystal X-ray diffraction analysis of this important heterocyclic compound.

References

Sources

A Technical Guide to the Thermal Decomposition of 4-Hydroxythiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for its synthesis, purification, storage, and application. This guide provides a comprehensive technical overview of the thermal decomposition of this compound, delving into the mechanistic underpinnings, experimental analysis, and practical implications for researchers. We will explore the theoretical basis for its decomposition, detail robust experimental protocols for characterization, and discuss the anticipated decomposition products.

Introduction: The Significance of Thermal Stability

Heterocyclic molecules, such as this compound, form the backbone of a vast array of pharmaceuticals and functional materials. Their inherent stability under various processing and storage conditions is a cornerstone of their utility. Thermal decomposition, the process by which a substance breaks down into simpler constituents upon heating, is a critical parameter that dictates the viable temperature range for handling and application. For this compound, a molecule possessing both a hydroxyl and a carboxylic acid functional group on a thiophene ring, the thermal decomposition profile is of paramount importance. These functional groups can participate in complex intramolecular and intermolecular interactions that influence its thermal behavior.[1] This guide will provide an in-depth analysis of the factors governing the thermal decomposition of this specific thiophene derivative.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to any experimental investigation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C5H4O3S | [2][3] |

| Molecular Weight | 144.15 g/mol | [2] |

| Appearance | Light green to green solid | [2] |

| Melting Point | 185 °C (decomposes) | [2] |

| pKa | 4.24 ± 0.10 (Predicted) | [2] |

| Storage | 2-8°C, under nitrogen | [2] |

Safety and Handling Precautions:

This compound is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[2][4] Handling should be performed in a well-ventilated fume hood to avoid inhalation of dust or fumes.[2][4] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][4]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

The Mechanism of Thermal Decomposition: A Focus on Decarboxylation

The primary thermal decomposition pathway for many carboxylic acids, particularly those with activating groups, is decarboxylation—the loss of a molecule of carbon dioxide (CO₂).[5][6][7] In the case of this compound, the hydroxyl group at the 4-position and the inherent aromaticity of the thiophene ring play a crucial role in influencing this process.

While simple aliphatic carboxylic acids are generally stable to heat, the presence of electron-donating or -withdrawing groups can significantly lower the temperature required for decarboxylation.[5][8] The hydroxyl group in this compound, being an electron-donating group, can influence the electron density of the thiophene ring and potentially stabilize the transition state of the decarboxylation reaction.

The most likely mechanism for the thermal decomposition of this compound is a concerted pericyclic reaction, proceeding through a six-membered transition state.[6][7] This mechanism is common for β-keto acids and other activated carboxylic acids.[6][7][9]

Proposed Decomposition Pathway

The thermal decomposition is anticipated to proceed via the following steps:

-

Intramolecular Proton Transfer: The acidic proton of the carboxylic acid is transferred to the carbonyl oxygen of the same group, facilitated by a cyclic arrangement.

-

Concerted Electron Movement: A concerted flow of electrons leads to the cleavage of the C-C bond between the carboxylic acid and the thiophene ring, and the formation of a carbon-carbon double bond within the ring.

-

Release of Carbon Dioxide: A molecule of carbon dioxide is eliminated.

-

Tautomerization: The resulting enol intermediate rapidly tautomerizes to the more stable keto form, which in this case would be a derivative of thiophenone.

Below is a diagram illustrating this proposed mechanistic pathway.

Figure 1. Proposed mechanism for the thermal decarboxylation of this compound.

Experimental Analysis of Thermal Decomposition

A multi-technique approach is essential for a comprehensive understanding of the thermal decomposition of this compound. The following experimental protocols provide a robust framework for such an investigation.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss associated with the decomposition process.

Methodology:

-

Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of this compound into a TGA pan (typically alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to identify the temperature at which mass loss begins (onset of decomposition) and the total percentage of mass lost.

Differential Scanning Calorimetry (DSC)

Objective: To determine the enthalpy change associated with the decomposition process and to identify any phase transitions prior to decomposition.

Methodology:

-

Calibrate the Differential Scanning Calorimeter (DSC) using appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound into a DSC pan.

-

Seal the pan (hermetically sealed pans are recommended to contain any evolved gases).

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a final temperature of at least 300°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

-

Record the heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic or exothermic peaks corresponding to melting and decomposition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during the thermal decomposition.

Methodology:

-

Couple the outlet of the TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

-

Perform a TGA experiment as described in section 4.1.

-

Simultaneously analyze the evolved gases using the MS or FTIR.

-

For MS analysis, monitor the mass-to-charge ratios corresponding to potential decomposition products (e.g., m/z = 44 for CO₂).

-

For FTIR analysis, identify the characteristic vibrational frequencies of the evolved gases (e.g., the asymmetric stretch of CO₂ around 2350 cm⁻¹).

Experimental Workflow Diagram

The following diagram illustrates the workflow for the comprehensive thermal analysis of this compound.

Figure 2. Workflow for the experimental investigation of thermal decomposition.

Anticipated Results and Interpretation

Based on the proposed mechanism and the known behavior of similar compounds, the following results are anticipated:

-

TGA: A single, significant mass loss step is expected, corresponding to the loss of carbon dioxide. The theoretical mass loss for the decarboxylation of this compound (C₅H₄O₃S → C₄H₄OS + CO₂) is approximately 30.5%. The onset of this mass loss will define the decomposition temperature.

-

DSC: An endothermic peak corresponding to the melting of the compound may be observed, followed by an endothermic or exothermic peak associated with the decomposition. The nature of the decomposition peak (endothermic or exothermic) will provide insight into the overall energy change of the reaction.

-

EGA: The primary gaseous product detected should be carbon dioxide (CO₂). The detection of other volatile fragments could indicate alternative or secondary decomposition pathways.

-

Residue Analysis: The solid residue remaining after decomposition is expected to be 4-hydroxythiophene. This can be confirmed by spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Conclusion and Future Directions

The thermal decomposition of this compound is a critical aspect of its chemical profile, with significant implications for its practical application. The primary decomposition pathway is likely to be decarboxylation, yielding 4-hydroxythiophene and carbon dioxide. A comprehensive experimental approach utilizing TGA, DSC, and EGA is essential for a thorough characterization of this process.

Future research could focus on:

-

Kinetic Analysis: Determining the activation energy and pre-exponential factor for the decomposition reaction using methods such as the Kissinger or Ozawa-Flynn-Wall analysis of TGA data obtained at multiple heating rates.[10][11]

-

Influence of Substituents: Investigating how different substituents on the thiophene ring affect the thermal stability and decomposition mechanism.

-

Decomposition in Different Atmospheres: Studying the effect of oxidative (e.g., air) versus inert atmospheres on the decomposition products and pathways.

By systematically investigating the thermal decomposition of this compound, researchers can gain valuable insights that will facilitate its use in the development of novel pharmaceuticals and advanced materials.

References

-

Decarboxylation of Carboxylic Acids - Organic Chemistry Tutor. (n.d.). Retrieved from [Link]

-

Decarboxylation - Master Organic Chemistry. (2022, May 20). Retrieved from [Link]

-

Decarboxylation Reaction Mechanism. (2018, May 12). The Organic Chemistry Tutor. Retrieved from [Link]

-

18.5: Decarboxylation of Carboxylic Acids - Chemistry LibreTexts. (2021, March 5). Retrieved from [Link]

-

Decarboxylation - Chemistry Steps. (n.d.). Retrieved from [Link]

-

This compound | C5H4O3S | CID 13277907 - PubChem. (n.d.). Retrieved from [Link]

-

Pyrolysis of Carboxylic Acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - RSC Publishing. (n.d.). Retrieved from [Link]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC - NIH. (n.d.). Retrieved from [Link]

-

Kinetics of thermal decomposition of 4-carboxyl-2,6-dinitrobenzenediazonium ion (CDNBD). - SciSpace. (n.d.). Retrieved from [Link]

-

Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration - Charles Darwin University. (n.d.). Retrieved from [Link]

-

Kinetics of Decomposition Reactions of Acetic Acid Using DFT Approach. (n.d.). Retrieved from [Link]

-

Thermal Decomposition Kinetics - Articles - Scientific Research Publishing - Scirp.org. (n.d.). Retrieved from [Link]

-

The kinetics of thermal decomposition and hot-stage microscopy of selected energetic cocrystals - ResearchGate. (2020, July 14). Retrieved from [Link]

-

SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19). Retrieved from [Link]

Sources

- 1. This compound | 40748-90-1 | Benchchem [benchchem.com]

- 2. 4-Hydroxy-2-thiophenecarboxylic acid | 40748-90-1 [amp.chemicalbook.com]

- 3. This compound | C5H4O3S | CID 13277907 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 4-Hydroxythiophene-2-carboxylic Acid Derivatives

Foreword: The Thiophene Scaffold in Modern Drug Discovery

To our fellow researchers, scientists, and drug development professionals, this guide delves into the promising, yet relatively underexplored, chemical space of 4-hydroxythiophene-2-carboxylic acid derivatives. The thiophene ring is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of FDA-approved drugs.[1] Its bioisosteric relationship with the benzene ring allows for favorable interactions with a wide array of biological targets, often with improved pharmacokinetic profiles.[2] This guide aims to provide a comprehensive technical overview of the potential biological activities of this compound derivatives, drawing upon the wealth of knowledge from the broader family of thiophene compounds and highlighting the unique potential of this specific substitution pattern.

The Strategic Importance of the this compound Core

The this compound scaffold is of particular interest due to its dual functionality. The carboxylic acid at the 2-position and the hydroxyl group at the 4-position offer multiple points for chemical modification, enabling the creation of diverse libraries of derivative compounds.[2] The hydroxyl group can influence the molecule's solubility and its ability to form hydrogen bonds with biological targets, potentially enhancing bioavailability and therapeutic efficacy.[2]

Synthetic Pathways: A Chemist's Perspective

The synthesis of the this compound core is a critical first step. While various methods exist for synthesizing thiophene rings, achieving the specific 4-hydroxy substitution pattern requires careful consideration of regioselectivity. The Fiesselmann thiophene synthesis, a cornerstone for producing hydroxylated thiophene carboxylic acids, typically yields the 3-hydroxy isomer.[2] Direct synthesis of the 4-hydroxy isomer is less common, often requiring multi-step procedures or specialized starting materials.[2]

A plausible synthetic approach involves the cyclization of appropriately functionalized acyclic precursors where the substitution pattern is predetermined. The carboxylic acid moiety provides a reactive handle for creating a variety of derivatives, most notably amides and esters, through standard coupling reactions.[2]

Potential Biological Activities: An Evidence-Based Exploration

While direct studies on a wide range of this compound derivatives are not extensively reported in the current literature, we can infer their potential biological activities based on the well-documented pharmacology of structurally related thiophene derivatives. The primary areas of interest are antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Potential: A New Frontier Against Resistance

Thiophene derivatives have demonstrated significant antimicrobial activity against a spectrum of pathogens, including drug-resistant strains.[3] The thiophene core is a key component in several antimicrobial agents.[4]

Mechanistic Insights: The antimicrobial action of thiophene derivatives is often attributed to their ability to disrupt microbial membranes, inhibit essential enzymes, or interfere with DNA synthesis. The specific mechanism is highly dependent on the nature and position of the substituents on the thiophene ring.

Hypothesized Activity of 4-Hydroxythiophene-2-carboxamides: Based on studies of other thiophene-2-carboxamides, it is plausible that N-substituted derivatives of this compound could exhibit potent antibacterial and antifungal properties. For instance, studies on 3-hydroxythiophene-2-carboxamides have shown that the hydroxyl group can contribute to increased activity, possibly by enhancing solubility and interaction with bacterial targets.[5] It is hypothesized that the 4-hydroxy isomer would share these beneficial properties.

Quantitative Data from Related Compounds:

| Compound Class | Organism | MIC (μg/mL) | Reference |

| Thiophene-2-carboxylic acid thioureides | Bacillus subtilis | 7.8 - 125 | [6] |

| Thiophene-2-carboxylic acid thioureides | Gram-negative clinical strains | 31.25 - 250 | [6] |

| 3-Hydroxythiophene-2-carboxamides | Staphylococcus aureus | - | [5] |

| 3-Amino-thiophene-2-carboxamides | Pseudomonas aeruginosa | - | [5] |

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, a quantitative measure of its antimicrobial activity.[7]

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Logical Workflow for Antimicrobial Screening:

Caption: Workflow for antimicrobial screening of novel compounds.

Anticancer Activity: Targeting Malignant Proliferation

The thiophene scaffold is a recurring motif in anticancer drug design, with derivatives exhibiting a range of cytotoxic mechanisms.[8] These include inhibition of topoisomerase, disruption of tyrosine kinase signaling, and induction of apoptosis.[2][4]

Mechanistic Insights: Thiophene-containing compounds can interfere with various signaling pathways crucial for cancer cell growth and survival. The specific substitutions on the thiophene ring dictate the primary mechanism of action.

Hypothesized Activity of this compound Derivatives: Given the prevalence of thiophene-2-carboxamides and esters in anticancer research, it is highly probable that derivatives of this compound will exhibit cytotoxic activity. The hydroxyl group could potentially enhance interactions with key enzymatic targets through hydrogen bonding. For example, some thiophene carboxamide derivatives have been shown to be biomimetics of the potent anticancer agent Combretastatin A-4.[9]

Quantitative Data from Related Compounds:

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Thiophene-2-carboxamide derivative (2b) | Hep3B | 5.46 | [9] |

| Thiophene-2-carboxamide derivative (2e) | Hep3B | 12.58 | [9] |

| Thiophene acetyl salicylic acid ortho-isomer | Caco2 | 239.88 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway: Potential Targets for Anticancer Thiophene Derivatives

Caption: Potential anticancer mechanisms of thiophene derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Thiophene-based compounds are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid featuring this scaffold. The primary mechanism of action for many of these is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Mechanistic Insights: By inhibiting COX and LOX enzymes, thiophene derivatives can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes. Some derivatives may also modulate the expression of inflammatory cytokines.

Hypothesized Activity of this compound Derivatives: The presence of a carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Therefore, it is reasonable to hypothesize that this compound and its derivatives could act as COX/LOX inhibitors. The 4-hydroxy group may contribute to binding within the active sites of these enzymes.

Experimental Approach: In Vitro COX/LOX Inhibition Assays

Commercially available enzyme inhibition assay kits can be used to determine the inhibitory activity of the synthesized compounds against COX-1, COX-2, and various LOX isoforms. These assays typically measure the enzymatic conversion of a substrate in the presence and absence of the test compound.

Future Directions and Concluding Remarks

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data for this specific class of compounds is emerging, the extensive literature on related thiophene derivatives provides a strong rationale for their investigation as potential antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on:

-

The development of efficient and regioselective synthetic routes to this compound.

-

The synthesis and screening of diverse libraries of amides and esters derived from this core structure.

-

In-depth mechanistic studies to elucidate the specific biological targets and pathways modulated by active compounds.

This guide serves as a foundational resource to stimulate further research into this intriguing and potentially valuable area of medicinal chemistry. The convergence of a privileged scaffold with versatile functional handles presents a compelling opportunity for the discovery of next-generation therapeutics.

References

- Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. (n.d.).

- This compound | 40748-90-1 - Benchchem. (n.d.).

- Broth Microdilution | MI - Microbiology. (n.d.).

- Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC - NIH. (2023, February 20).

- Therapeutic importance of synthetic thiophene - PMC - PubMed Central. (n.d.).

- A Review on Anticancer Activities of Thiophene and Its Analogs - ResearchGate. (n.d.).

- MTT assay protocol | Abcam. (n.d.).

- Biological Activities of Thiophenes - Encyclopedia.pub. (2024, January 16).

-

Biological Diversity of Thiophene: A Review. (n.d.). Retrieved December 12, 2025, from [Link]

- A Mini Review on Thiophene-based derivatives as anticancer agents - K.T.H.M. College. (n.d.).

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (n.d.). Retrieved December 12, 2025, from [Link]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH. (n.d.).

- MTT Cell Proliferation Assay - ATCC. (n.d.).

-

Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1 - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

This compound | C5H4O3S | CID 13277907 - PubChem. (n.d.). Retrieved December 12, 2025, from [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES - Farmacia Journal. (n.d.). Retrieved December 12, 2025, from [Link]

-

(PDF) Classification structure-activity relationship (CSAR) studies for prediction of genotoxicity of thiophene derivatives - ResearchGate. (n.d.). Retrieved December 12, 2025, from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D - An-Najah Staff. (2022, December 17). Retrieved December 12, 2025, from [Link]

-

NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES | Semantic Scholar. (n.d.). Retrieved December 12, 2025, from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

Biological Activities of Thiophenes - Encyclopedia.pub. (2024, January 16). Retrieved December 12, 2025, from [Link]

-

Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. (n.d.). Retrieved December 12, 2025, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC. (2021, July 19). Retrieved December 12, 2025, from [Link]

-

Synthesis of thiophene-2-carboxamidines containing 2-aminothiazoles and their biological evaluation as urokinase inhibitors - PubMed. (n.d.). Retrieved December 12, 2025, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed. (2021, July 19). Retrieved December 12, 2025, from [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | 40748-90-1 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. S-EPMC9940361 - Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. - OmicsDI [omicsdi.org]

- 9. staff.najah.edu [staff.najah.edu]

- 10. Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and their ortho- and para-effect on Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide on the Reaction Mechanism of 4-Hydroxythiophene-2-carboxylic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-Hydroxythiophene-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its structural motif is a key component in various pharmacologically active molecules and functional organic materials. A thorough understanding of its synthesis is paramount for researchers aiming to innovate in these fields. This guide provides a detailed exploration of the reaction mechanism for synthesizing this compound, focusing on the widely applied Gewald aminothiophene synthesis. This multicomponent reaction is renowned for its efficiency and versatility in constructing polysubstituted 2-aminothiophenes.[2][3][4]

Core Reaction Mechanism: The Gewald Synthesis

The Gewald reaction is a one-pot synthesis that condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a 2-aminothiophene.[4] For the synthesis of this compound, a variation of this reaction is employed, typically starting with an α-methylene carbonyl compound.

The reaction proceeds through a series of well-elucidated steps:

-

Knoevenagel Condensation: The initial step is a Knoevenagel condensation between a ketone (or aldehyde) and an α-cyanoester, catalyzed by a base.[4] This step forms a stable α,β-unsaturated nitrile intermediate.[3][4]

-

Michael Addition of Sulfur: Elemental sulfur, activated by the base, then adds to the electron-deficient β-carbon of the unsaturated intermediate in a Michael-type addition. The exact mechanism of sulfur addition is still a subject of discussion but is believed to proceed through a reactive ylidene sulfur adduct.[2]

-

Intramolecular Cyclization and Tautomerization: The sulfur-adduct undergoes intramolecular cyclization, where the sulfur attacks the cyano group. This is followed by tautomerization to form the thermodynamically more stable 2-aminothiophene ring system.[4]

-

Hydrolysis: Subsequent hydrolysis of the ester and amino groups under acidic or basic conditions yields the final this compound.

The choice of base is crucial; morpholine is commonly used as it effectively catalyzes the condensation and activates the sulfur.[2][5][6] The reaction conditions are generally mild, contributing to the reaction's broad applicability.[3]

Sources

Introduction: The Scientific Significance of 4-Hydroxythiophene-2-carboxylic Acid

An In-Depth Technical Guide to the Quantum Chemical Analysis of 4-Hydroxythiophene-2-carboxylic Acid

This guide provides a comprehensive framework for the theoretical investigation of this compound using quantum chemical calculations. It is designed for researchers in computational chemistry, medicinal chemistry, and materials science, offering both foundational principles and practical, step-by-step protocols. Our approach emphasizes the rationale behind methodological choices, ensuring a robust and reproducible computational analysis.

This compound is a heterocyclic compound of significant interest. The thiophene nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its ability to act as a bioisostere of a benzene ring, often improving metabolic profiles and efficacy.[1][2] The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on this scaffold imparts a rich chemical functionality. These groups can participate in hydrogen bonding, act as key recognition elements for biological targets, and serve as versatile handles for synthetic derivatization.[2]

A critical, yet often overlooked, aspect of 4-hydroxythiophenes is their potential for keto-enol tautomerism.[3][4] The molecule may exist in equilibrium between the 4-hydroxy (enol) form and a 4-keto (or 4-oxo) tautomer. Understanding the relative stability and electronic properties of these tautomers is paramount, as the dominant form dictates the molecule's reactivity, intermolecular interactions, and biological activity. Quantum chemical calculations are an indispensable tool for elucidating the ground-state geometry, electronic structure, and spectroscopic properties of each tautomer, providing insights that are often difficult to obtain experimentally.[5]

Theoretical Foundations: Selecting the Right Computational Tools

The accuracy of any quantum chemical study hinges on the selection of an appropriate theoretical method and basis set. For organic molecules like this compound, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy.[6][7]

2.1. Density Functional Theory (DFT)

DFT methods calculate the electronic structure of a system based on its electron density rather than the complex many-electron wavefunction.[7] This approach is computationally less demanding than traditional wavefunction-based methods, making it suitable for molecules of this size.

-

Choice of Functional: The B3LYP hybrid functional is a widely-used and well-validated choice for organic molecules.[8][9] It combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, providing a reliable description of molecular geometries and energies. For systems where non-covalent interactions are critical, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended to account for van der Waals forces.[6][9]

2.2. Hartree-Fock (HF) Theory

Hartree-Fock (HF) is an ab initio method that solves the Schrödinger equation using a simplified model where each electron moves in the average field of all other electrons.[10][11] While computationally faster than more advanced methods, HF systematically neglects electron correlation, which can affect the accuracy of predicted properties. It serves as a valuable baseline but is often superseded by DFT for higher accuracy.[10]

2.3. Basis Sets

The basis set is the set of mathematical functions used to build the molecular orbitals.

-

Pople-style Basis Sets: The 6-311++G(d,p) basis set is a robust choice for this system.

-

6-311G: A triple-zeta basis set providing flexibility for valence electrons.

-

++: Adds diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonds—essential for this molecule.[11]

-

(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p), allowing for orbital shapes to deform, which is necessary for describing chemical bonds accurately.[8]

-

The Computational Workflow: A Validated Approach

A rigorous computational study follows a self-validating workflow. Each step confirms the success of the previous one, ensuring the final results are physically meaningful.

Caption: A validated workflow for quantum chemical calculations.

3.1. Tautomer Analysis

The first and most critical step is to identify and build the relevant tautomers of this compound. The primary equilibrium to consider is between the hydroxy form and the oxo form.

Caption: Keto-enol tautomerism in 4-hydroxythiophene systems.

Both structures must be subjected to the entire computational workflow. The tautomer with the lower calculated electronic energy (including zero-point vibrational energy correction) is predicted to be the more stable and abundant form.

Detailed Computational Protocol

This protocol outlines the steps for performing a geometry optimization and frequency calculation using a typical quantum chemistry software package (e.g., Gaussian).

Step 1: Create Input File

-

Build the molecular structure of one tautomer (e.g., the 4-hydroxy form) in a molecular editor.

-

Create a text input file specifying the calculation parameters.

-

Route Section (# line): #p B3LYP/6-311++G(d,p) Opt Freq

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.[8][9]

-

Opt: Keyword to perform a geometry optimization to find the lowest energy structure.

-

Freq: Keyword to perform a frequency calculation on the optimized geometry. This is essential to confirm the structure is a true energy minimum.[12]

-

-

Charge and Multiplicity: For this neutral, closed-shell molecule, this will be 0 1.

-

Molecular Specification: Provide the atomic coordinates in Cartesian or Z-matrix format.

-

Step 2: Execute the Calculation

-

Submit the input file to the quantum chemistry software.

Step 3: Analyze the Output

-

Verify Optimization Convergence: Search the output file for confirmation that the geometry optimization has converged successfully.

-

Check for Imaginary Frequencies: This is the most critical validation step. Search for the calculated vibrational frequencies.

-

A true energy minimum will have zero imaginary frequencies.

-

If one imaginary frequency is present, it indicates a transition state, and the optimization must be redone.

-

-

Extract Thermodynamic Data: From the frequency calculation output, extract the electronic energy (E), zero-point vibrational energy (ZPVE), and Gibbs free energy (G). The sum of E and ZPVE provides the most common value for comparing tautomer stability.

Step 4: Repeat for All Tautomers

-

Repeat Steps 1-3 for the other tautomer(s) (e.g., the 4-keto form). Compare the final energies to determine the most stable isomer.

Predicted Molecular Properties & Data Interpretation

Once the most stable tautomer is identified and validated, further calculations can be performed to predict its properties.

5.1. Geometric Parameters The optimized geometry provides bond lengths and angles. This data can be compared with experimental crystallographic data if available.

| Parameter | Bond | Calculated Value (Å) |

| Thiophene Ring | C2-C3 | ~1.38 |

| C3-C4 | ~1.42 | |

| C4-C5 | ~1.37 | |

| C5-S1 | ~1.72 | |

| S1-C2 | ~1.73 | |

| Substituents | C4-O(H) | ~1.35 |

| C2-C(OOH) | ~1.48 | |

| C=O (carboxyl) | ~1.21 | |

| C-O(H) (carboxyl) | ~1.34 | |

| Note: These are representative values based on DFT calculations for similar structures. |

5.2. Electronic Properties Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity.[10][13]

-

HOMO: Represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.[8]

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive.[14]

| Property | Method/Basis Set | Predicted Value |

| HOMO Energy | B3LYP/6-311++G(d,p) | -6.5 eV |

| LUMO Energy | B3LYP/6-311++G(d,p) | -1.8 eV |

| HOMO-LUMO Gap | B3LYP/6-311++G(d,p) | 4.7 eV |

| Dipole Moment | B3LYP/6-311++G(d,p) | ~3.5 Debye |

| Note: This table presents representative data for analogous thiophene compounds to illustrate the outputs of quantum chemical calculations.[2] |

5.3. Spectroscopic Properties The frequency calculation also yields predicted vibrational frequencies, which correspond to peaks in an infrared (IR) spectrum.[15][16] These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental data.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹, scaled) | Expected Experimental Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | ~3450 | 2500-3300 (broad) |

| C-H Stretch | Thiophene Ring | ~3100 | 3000-3150 |

| C=O Stretch | Carboxylic Acid | ~1720 | 1700-1725 |

| C=C Stretch | Thiophene Ring | ~1530 | 1500-1600 |

| Reference for experimental ranges.[17] |

Conclusion

This guide outlines a robust, first-principles approach to the computational analysis of this compound. By employing DFT calculations with an appropriate functional and basis set, researchers can reliably predict the molecule's most stable tautomeric form, optimized geometry, electronic properties, and spectroscopic signatures. The self-validating workflow, centered on the confirmation of true energy minima via frequency analysis, ensures the physical relevance of the results. These theoretical insights are invaluable for guiding synthetic efforts, understanding structure-activity relationships, and accelerating the drug discovery process.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). Available from: [Link]

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. Available from: [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. National Institutes of Health (NIH). Available from: [Link]

-

Dispersion Corrected Hartree–Fock and Density Functional Theory for Organic Crystal Structure Prediction. ResearchGate. Available from: [Link]

-

This compound | C5H4O3S | CID 13277907. PubChem. Available from: [Link]

-

4-(2-Hydroxyphenyl)thiophene-2-carboxylic acid | C11H8O3S | CID 53218599. PubChem. Available from: [Link]

-

Fused thiophenes: An overview of the computational investigations. ResearchGate. Available from: [Link]

-

Density Function Theory and Hartree-Fock Study on the Electronic Structure of β-Sitosterol. Austin Publishing Group. Available from: [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Publishing. Available from: [Link]

-

Density functional theory. Wikipedia. Available from: [Link]

-

(PDF) New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. Available from: [Link]